PARP-1 Inhibitory Potency: Direct Head-to-Head Comparison of Nudifloramide vs. Nicotinamide
Nudifloramide exhibits superior PARP-1 inhibitory activity compared to its parent compound nicotinamide in vitro. The quantified IC50 value of nudifloramide against PARP-1 is 8 µM . In direct comparison, nicotinamide is reported to be 'not as effective as nudifloramide as a PARP-1 inhibitor,' establishing a clear hierarchy of inhibitory potency that positions nudifloramide as the more potent agent .
| Evidence Dimension | PARP-1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8 µM |
| Comparator Or Baseline | Nicotinamide: less effective (no IC50 reported) |
| Quantified Difference | Nudifloramide has superior potency (exact fold-difference not quantified) |
| Conditions | In vitro PARP-1 enzymatic assay |
Why This Matters
This direct potency comparison informs selection for studies investigating PARP-1 mediated pathways, where using the less potent nicotinamide could yield false negatives or require supraphysiological concentrations.
